2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE - 1421526-50-2

2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE

Catalog Number: EVT-2885633
CAS Number: 1421526-50-2
Molecular Formula: C14H13ClFNO2S
Molecular Weight: 313.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA)

  • Compound Description: AACBA is a P2X7 antagonist. [] In vitro studies revealed its potent inhibition of human P2X7-mediated calcium flux and quinolinium dye uptake. [] AACBA exhibited dose-dependent reduction of lipopolysaccharide-induced plasma interleukin-6 release and prevented or reversed carrageenan-induced paw edema and mechanical hypersensitivity in acute in vivo models of pain and inflammation. []
  • Relevance: AACBA shares the core benzamide structure with 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, differing primarily in the substituents attached to the benzamide ring and the nitrogen atom. Both compounds fall under the benzamide class. The presence of a chlorine substituent on the benzamide ring is another commonality.

5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

  • Compound Description: Compound 1f demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] Time-kill assays indicated a rapid concentration-dependent bactericidal effect against MRSA. []
  • Relevance: Compound 1f belongs to the 2-hydroxybenzamide class, similar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide. Both compounds feature a chlorine substituent and a hydroxyl group on the benzamide ring.

N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (1g)

  • Compound Description: Compound 1g is a 2-hydroxybenzamide derivative evaluated for bactericidal activity against MRSA. []
  • Relevance: Like 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, compound 1g belongs to the 2-hydroxybenzamide class, sharing the chlorine substituent and hydroxyl group on the benzamide ring.

4-Chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (1h)

  • Compound Description: Compound 1h was assessed as a potential bactericidal agent against MRSA. []
  • Relevance: Compound 1h shares the same 2-hydroxybenzamide core structure with 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide. The presence of a chlorine substituent and a hydroxyl group on the benzamide ring further establishes the structural relation.

4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride (14C-batanopride)

  • Compound Description: 14C-batanopride is a radiolabeled derivative of metoclopramide, synthesized for use in pharmacological studies. []
  • Relevance: This compound belongs to the benzamide class, similar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, and also possesses a chlorine substituent on the benzamide ring.

(R)-4'-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide (LY503430)

  • Compound Description: LY503430 is a potent and selective AMPA receptor potentiator. [] It displayed neuroprotective and neurotrophic effects in rodent models of Parkinson's disease. [] LY503430 selectively enhanced glutamate-induced calcium influx in cells transfected with human AMPA receptor subunits and potentiated AMPA-mediated responses in cortical, hippocampal, and substantia nigra neurons. []
  • Relevance: While not a direct structural analog, LY503430 is relevant due to its investigation as a potential therapeutic for neurodegenerative diseases, a field in which 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide might also be explored based on its benzamide structure and potential for central nervous system activity.

EAA-090 (2-[8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl]ethylphosphonic Acid)

  • Compound Description: EAA-090 is a novel N-methyl-D-aspartate (NMDA) antagonist. [] It exhibited potent inhibition of [3H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid binding to NMDA receptors. [] EAA-090 showed preferential blockade of NMDA-elicited currents mediated by NMDA receptor splice variants containing the N-terminal insertion and favored NR2A-containing NMDA receptors. []
  • Relevance: Though structurally dissimilar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, EAA-090 is relevant because both compounds are potentially involved in modulating neurotransmitter systems, highlighting a potential area of shared research interest.

EAB-318 (R-α-Amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic Acid Hydrochloride)

  • Compound Description: EAB-318 is a potent NMDA receptor antagonist. [] It also inhibits α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. [] EAB-318 demonstrated neuroprotective effects against glutamate- and NMDA-induced neurotoxicity in various neuronal cell models. []
  • Relevance: Similar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, EAB-318 possesses a chlorine substituent, albeit on a benzimidazole ring instead of a benzamide ring. Its activity in modulating neurotransmission suggests a potential shared area of research interest with the target compound.

(S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296)

  • Compound Description: LY2444296 is a relatively short-acting, selective kappa (κ) opioid receptor antagonist. [] It dose-dependently prevented grooming deficits caused by the κ-agonist salvinorin A in mice, a marker of anhedonia. [] It also decreased immobility in the forced swim test, another indicator of anti-anhedonia effects. []
  • Relevance: LY2444296 shares the benzamide core structure with 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, highlighting their common membership in the benzamide class. While their specific pharmacological targets differ, both compounds have potential for central nervous system activity.

3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050)

  • Compound Description: LY2795050 is a relatively short-acting κ-opioid receptor antagonist. [] In mice, LY2795050 dose- and time-dependently prevented grooming deficits induced by salvinorin A and decreased immobility in the forced swim test, suggesting anti-anhedonia effects. []
  • Relevance: LY2795050 and 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide belong to the benzamide class, sharing the core benzamide structure. Both compounds also possess a chlorine substituent on the benzamide ring. Despite targeting different receptors, their potential for central nervous system activity presents a shared research interest.

4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

  • Compound Description: PPT is an anti-staphylococcal compound identified using a multi-host screening approach. [] It reduced the severity of MRSA infections in Caenorhabditis elegans and Galleria mellonella models. [] PPT exhibited an MIC in the range of 2–8 µg/mL against MRSA and showed synergistic activity with doxycycline against MRSA. []
  • Relevance: While structurally distinct from 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, PPT's antibacterial activity highlights a potential shared area of investigation, especially considering the increasing prevalence of antibiotic resistance.

(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

  • Compound Description: NNC is a potent anti-staphylococcal compound identified using a multi-host screening approach. [] It exhibited antibacterial efficacy against MRSA in C. elegans and G. mellonella models, with an MIC ranging from 2–8 µg/mL. [] NNC demonstrated synergistic activity with doxycycline against MRSA and permeabilized MRSA cells, suggesting a potential mechanism targeting bacterial membranes. []
  • Relevance: Although structurally dissimilar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, NNC's potent antibacterial activity against MRSA makes it a relevant compound for comparison, considering the global challenge of antimicrobial resistance.

4,5,6,7-tetrabromobenzotriazole (TBB)

  • Compound Description: TBB is a potent anti-staphylococcal compound identified through a whole-animal screening approach. [] It demonstrated efficacy against MRSA infections in C. elegans and G. mellonella models and exhibited an MIC of 2–8 µg/mL against MRSA. [] TBB permeabilized MRSA cells, suggesting a possible membrane-targeting mechanism. [] It also showed synergistic activity with doxycycline and oxacillin against MRSA. []
  • Relevance: Despite structural differences, TBB's potent antibacterial activity against MRSA, a significant public health threat, presents a relevant comparison to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, highlighting a potential area of shared interest in combating antibiotic resistance.

3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl] benzoic acid (GW4064)

  • Compound Description: GW4064 is an anti-staphylococcal compound identified through whole-animal screening. [] It exhibited efficacy against MRSA infections in C. elegans and G. mellonella and had an MIC of 2–8 µg/mL against MRSA. [] GW4064 showed synergistic activity with doxycycline against MRSA. []
  • Relevance: While structurally different from 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, GW4064's activity against MRSA makes it a relevant comparison, considering the growing challenge of antimicrobial resistance.

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino] benzamide (PD198306)

  • Compound Description: PD198306 is a new anti-staphylococcal compound. [] It showed efficacy against MRSA infections in C. elegans and G. mellonella and had an MIC of 2–8 µg/mL against MRSA. [] PD198306 exhibited synergistic activity with erythromycin against MRSA. []
  • Relevance: Although structurally distinct from 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, PD198306 shares the core benzamide structure, making it a relevant compound for comparison. Its activity against MRSA highlights a potential area of shared interest in combating bacterial resistance.

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 is a potent and selective phosphodiesterase (PDE) 2A inhibitor. [] It robustly increased 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain after oral administration and attenuated MK-801-induced episodic memory deficits in rats. [] These data suggest potential therapeutic utility of compound 20 in enhancing cognitive performance. []
  • Relevance: Although structurally dissimilar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, compound 20's activity in modulating cognitive function by inhibiting PDE2A highlights a potential shared area of investigation, as benzamides are known to have diverse biological activities, including potential effects on the central nervous system.

4-[5-fluoro-2,6-dioxo-3-(tetrahydro-furan-2-yl)-3,6-dihydro-2H-pyrimidin-1-ylmethyl]-N-hydroxy-benzamide (Compound 6)

  • Compound Description: Compound 6 is a pyrimidinedione derivative that exhibits potent antiproliferative activity and induces apoptosis in cancer cells. [] It selectively inhibits HDAC6 activity over HDAC1 and HDAC2. [] Compound 6 also demonstrated in vivo antitumor activity with lower toxicity compared to its parent compound. []
  • Relevance: Compound 6 shares the benzamide core structure with 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, linking them under the benzamide class. Although their specific targets differ, both compounds exhibit biological activities with potential therapeutic implications.

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15)

  • Compound Description: Compound 15 is a potent inverse agonist of the retinoic acid-related orphan receptor gamma (RORγ). [] It effectively binds to the RORγ ligand-binding domain and inhibits the release of IL-17 from human T-helper 17 (TH17) cells. [] Structural analysis revealed that compound 15 interacts with RORγ through hydrophobic interactions and hydrogen bonding. []
  • Relevance: Compound 15 and 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide share a significant structural similarity due to the presence of the 2-chloro-6-fluorobenzamide moiety. This common fragment suggests a potential for overlapping chemical and biological properties.

N-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine (Compound 25)

  • Compound Description: Compound 25 is an agonist of RORγ. [] It effectively binds to the RORγ ligand-binding domain and exhibits a contrasting mechanism of action compared to the inverse agonist compound 15. []
  • Relevance: Although structurally different from 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, compound 25's activity as an RORγ agonist is relevant for comparison with the inverse agonist compound 15, which shares the 2-chloro-6-fluorobenzamide moiety with the target compound. This comparison highlights the diverse pharmacological activities that can arise from structural variations within benzamide derivatives.

(1S,2S)-2-(2-(N-[(3-benzoimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl hydroxy dihydrochloride (dm-mibefradil)

  • Compound Description: dm-mibefradil is a metabolite of the drug mibefradil (Ro 40-5967) and is known to potently inhibit high-voltage-activated (HVA) Ca2+ currents. []
  • Relevance: While structurally dissimilar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, dm-mibefradil is relevant in the context of NNC 55-0396, a selective antagonist of T-type calcium channels. [] NNC 55-0396 was designed to avoid the production of dm-mibefradil, thereby achieving selectivity for T-type channels. Understanding the structural features of dm-mibefradil is important in the context of designing selective calcium channel blockers, a field that could potentially be relevant for exploring the therapeutic applications of the target compound.

Properties

CAS Number

1421526-50-2

Product Name

2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE

IUPAC Name

2-chloro-6-fluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.77

InChI

InChI=1S/C14H13ClFNO2S/c15-9-3-1-4-10(16)13(9)14(19)17-7-6-11(18)12-5-2-8-20-12/h1-5,8,11,18H,6-7H2,(H,17,19)

InChI Key

DYEKGZGPYPFPIH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC(C2=CC=CS2)O)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.